molecular formula C15H14O2 B6320579 (2E)-3-(5-Methylfuran-2-yl)-1-(4-methylphenyl)prop-2-en-1-one CAS No. 23120-59-4

(2E)-3-(5-Methylfuran-2-yl)-1-(4-methylphenyl)prop-2-en-1-one

Cat. No. B6320579
CAS RN: 23120-59-4
M. Wt: 226.27 g/mol
InChI Key: MDTLMGGZIIBQHH-MDZDMXLPSA-N
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Description

Synthesis Analysis

This involves understanding how the compound is made. This could involve a variety of chemical reactions, and often requires specialized knowledge in organic or inorganic chemistry .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques used could include X-ray crystallography, nuclear magnetic resonance (NMR), or mass spectrometry .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. This can help determine its reactivity, stability, and what products it forms during reactions .


Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include its acidity or basicity, its redox potential, or its reactivity with other chemical species .

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, and environmental impact. This information is often found in the compound’s Material Safety Data Sheet .

properties

IUPAC Name

(E)-3-(5-methylfuran-2-yl)-1-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-3-6-13(7-4-11)15(16)10-9-14-8-5-12(2)17-14/h3-10H,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTLMGGZIIBQHH-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(5-Methylfuran-2-yl)-1-(4-methylphenyl)prop-2-en-1-one

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